molecular formula C18H38O4S B089834 Sulfuric acid, monooctadecyl ester CAS No. 143-03-3

Sulfuric acid, monooctadecyl ester

Cat. No.: B089834
CAS No.: 143-03-3
M. Wt: 350.6 g/mol
InChI Key: HVWGGPRWKSHASF-UHFFFAOYSA-N
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Description

. It is a compound formed by the esterification of sulfuric acid with octadecanol (stearyl alcohol). This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid, monooctadecyl ester can be synthesized through the esterification of sulfuric acid with octadecanol. The reaction typically involves heating octadecanol with sulfuric acid under controlled conditions to form the ester. The reaction can be represented as follows:

C18H37OH+H2SO4C18H37OSO3H+H2O\text{C18H37OH} + \text{H2SO4} \rightarrow \text{C18H37OSO3H} + \text{H2O} C18H37OH+H2SO4→C18H37OSO3H+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sulfuryl chloride (SO2Cl2) or sulfur trioxide (SO3) as sulfonating agents. These agents react with octadecanol to form the ester. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, monooctadecyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form octadecanol and sulfuric acid.

    Oxidation: The ester can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The ester group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Octadecanol and sulfuric acid.

    Oxidation: Depending on the conditions, oxidation can lead to the formation of various oxidized products.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Sulfuric acid, monooctadecyl ester has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of sulfuric acid, monooctadecyl ester primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by preventing the separation of oil and water phases .

Comparison with Similar Compounds

Sulfuric acid, monooctadecyl ester can be compared with other sulfuric esters, such as:

    Sodium lauryl sulfate (SLS): A widely used surfactant in personal care products.

    Sodium myristyl sulfate: Another surfactant with similar properties but different chain length.

    Ethyl hydrogen sulfate: A shorter-chain sulfuric ester with different applications.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts specific surfactant properties that are particularly useful in industrial applications requiring strong emulsification and surface tension reduction .

Properties

IUPAC Name

octadecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWGGPRWKSHASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042432
Record name Sulfuric acid, monooctadecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-03-3
Record name Octadecyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-03-3
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Record name Sulfuric acid, monooctadecyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monooctadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, monooctadecyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
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Record name SULFURIC ACID, MONOOCTADECYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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